molecular formula C18H17NO5S2 B2826530 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034334-62-6

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2826530
CAS RN: 2034334-62-6
M. Wt: 391.46
InChI Key: TWUALGYHEIEWKG-UHFFFAOYSA-N
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Description

Furan and thiophene are both five-membered heterocyclic compounds, containing oxygen and sulfur atoms respectively . They are aromatic, as indicated by their extensive substitution reactions . Compounds analogous to thiophene include furan, selenophene, and pyrrole .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The properties of your compound would likely vary based on its specific structure and functional groups.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The derivatives of benzo[b]thiophene-2-sulfonamide, structurally similar to the queried compound, have been researched for their potential utility as topically active inhibitors of ocular carbonic anhydrase, a promising avenue for the treatment of glaucoma. In particular, compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown potent ocular hypotensive properties and have been selected for clinical evaluation (Graham et al., 1989).

Synthetic Chemistry and Material Science

In a synthetic chemistry context, 2-sulfonylbenzo[b]furans have been efficiently constructed from trans-2-hydroxycinnamic acids and sodium sulfinates, using a copper/silver-mediated cascade reaction. This synthetic protocol, which involves protodecarboxylation and C-S and C-O bond formation, provides expedient access to a series of products in a single step (Li & Liu, 2014).

Antimicrobial and Antioxidant Properties

A series of new 1,2,4-triazole Schiff base and amine derivatives, including the acylhydrazone compound named ethyl N′-furan-2-carbonylbenzohydrazonate, have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. These compounds have demonstrated effective antiurease and antioxidant activities, suggesting potential applications in combating bacterial infections and oxidative stress (Sokmen et al., 2014).

Anti-inflammatory and Antidiabetic Activities

Compounds derived from the red seaweed Gracilaria opuntia, including furanyl derivatives, have been assessed for their anti-inflammatory and antioxidative effects in various in vitro models. These compounds have shown significant anti-inflammatory, antioxidative, and anti-diabetic properties, indicating potential pharmaceutical applications (Makkar & Chakraborty, 2018).

Chelating Properties and Antifungal Activity

Transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been studied for their chelating properties and antifungal activity. These compounds, including a novel ligand synthesized by the Mannich reaction, have been evaluated against different fungal strains, highlighting potential applications in agriculture and material preservation (Varde & Acharya, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many thiophene derivatives have shown a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The future directions would depend on the intended applications of the compound. Given the wide range of biological activities exhibited by thiophene derivatives , potential areas of exploration could include medicinal chemistry, material science, and more.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c20-18(16-3-1-8-24-16,17-4-2-10-25-17)12-19-26(21,22)14-5-6-15-13(11-14)7-9-23-15/h1-6,8,10-11,19-20H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUALGYHEIEWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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